Valdice

Description

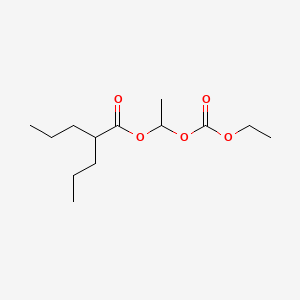

Structure

2D Structure

3D Structure

Properties

CAS No. |

93181-78-3 |

|---|---|

Molecular Formula |

C13H24O5 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

1-ethoxycarbonyloxyethyl 2-propylpentanoate |

InChI |

InChI=1S/C13H24O5/c1-5-8-11(9-6-2)12(14)17-10(4)18-13(15)16-7-3/h10-11H,5-9H2,1-4H3 |

InChI Key |

ZIJGGSZJPPURSY-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)OC(C)OC(=O)OCC |

Canonical SMILES |

CCCC(CCC)C(=O)OC(C)OC(=O)OCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Valdice; |

Origin of Product |

United States |

Elucidation of Biotransformation Pathways of Valdice

Enzymatic Hydrolysis Mechanisms of Valdice to Valproic Acid

The primary biotransformation pathway of this compound involves the cleavage of its ester linkage to yield valproic acid. vdoc.pubnootanpharmacy.in This hydrolysis reaction is characteristic of prodrugs containing ester functionalities and is typically catalyzed by esterase enzymes present in biological systems, such as serum cholinesterase or other tissue esterases. nootanpharmacy.inpharmgkb.org

Studies have indicated that the biotransformation of this compound is rapid and complete following administration. In pharmacokinetic investigations involving humans and dogs, no intact this compound was detected in plasma after oral administration, demonstrating its efficient conversion to valproic acid in these species. vdoc.pub This complete conversion highlights the effectiveness of the enzymatic hydrolysis mechanism in releasing the active drug. The presence of an ester bond in this compound makes it susceptible to attack by hydrolytic enzymes, in contrast to more stable linkages like certain amide bonds that may be protected by steric hindrance. nootanpharmacy.in

Identification and Characterization of In Vitro Metabolites (excluding pharmacokinetic parameters)

The principal metabolite formed directly from the biotransformation of this compound is valproic acid. vdoc.pub Following the enzymatic hydrolysis of this compound, valproic acid undergoes extensive further metabolism through several pathways. The major metabolic routes for valproic acid in humans include glucuronidation, mitochondrial beta-oxidation, and cytochrome P450 (CYP)-mediated oxidation. researchgate.netcurrentseparations.com These pathways are also relevant to the in vitro metabolism of this compound, as they represent the subsequent fate of the released valproic acid in biological systems like liver microsomes or hepatocytes.

Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is a primary Phase II metabolic pathway for valproic acid, resulting in the formation of valproate-glucuronide. researchgate.netcurrentseparations.com This conjugate is a major urinary metabolite. researchgate.net

Mitochondrial beta-oxidation is another significant pathway, contributing substantially to valproic acid metabolism. researchgate.netcurrentseparations.com This process involves the formation of valproyl-CoA, which then undergoes oxidation. researchgate.net

CYP-mediated oxidation is considered a minor metabolic route for valproic acid, accounting for a smaller percentage of its biotransformation. researchgate.net Enzymes such as CYP2C9 and CYP2A6 are primarily involved in the formation of oxidative metabolites, including 4-ene-VPA, 2-ene-VPA, 3-keto-VPA, and 3-hydroxy-VPA. researchgate.netpharmgkb.org The formation of 4-ene-VPA is a key step in this branch of the pathway. researchgate.net

In vitro studies utilizing liver preparations, such as microsomes or hepatocytes, are commonly employed to identify and characterize drug metabolites. europa.euresearchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) are instrumental in separating and identifying these metabolic products based on their mass-to-charge ratio and fragmentation patterns. While specific data on the identification of all potential minor metabolites formed directly from this compound before conversion to VPA is limited in the provided sources, the complete in vivo conversion suggests that Valproic Acid is the overwhelmingly predominant initial metabolite. vdoc.pub The subsequent in vitro metabolites observed would largely mirror those known for valproic acid itself.

The major in vitro metabolic pathways and resulting metabolites of valproic acid (as the primary metabolite of this compound) are summarized in the table below:

Comparative Metabolic Studies of this compound and Valproic Acid in Preclinical Biological Systems

Comparative metabolic studies in preclinical biological systems, such as dogs, have shown that this compound undergoes complete biotransformation. vdoc.pub This indicates that in these systems, the prodrug is effectively converted to valproic acid. While detailed comparative metabolic profiles quantifying the full spectrum of metabolites formed from equivalent doses of this compound versus valproic acid in preclinical species were not extensively described in the provided sources, the observation of complete conversion of this compound to the active drug in dogs demonstrates the functional success of the prodrug strategy in a preclinical model. vdoc.pub

Molecular and Cellular Mechanisms of Action of Valdice and Its Active Forms

Modulation of Epigenetic Regulation by Valdice and its Biotransformation Products

Epigenetic modifications, such as histone acetylation and DNA methylation, play a crucial role in regulating gene expression. This compound and its active forms have been shown to influence these processes, leading to alterations in the transcription of various genes.

Histone Deacetylase (HDAC) Inhibition Profile

This compound acts as a histone deacetylase inhibitor (HDACi), primarily targeting Class I and Class IIa HDACs. spandidos-publications.comnih.gov By inhibiting HDAC activity, this compound leads to increased acetylation of histone proteins. spandidos-publications.comnih.govnih.govacs.org Histone acetylation reduces the positive charge of histones, weakening their interaction with the negatively charged DNA. acs.org This results in a more relaxed chromatin structure, making DNA more accessible to transcription factors and the transcriptional machinery, thereby promoting gene expression. nih.govacs.org Studies indicate that this compound can relieve HDAC-dependent transcriptional repression. nih.gov Furthermore, this compound has been shown to induce the proteasomal degradation of HDAC2, a Class I HDAC, which contributes to its inhibitory effects. nih.gov

Table 1: Reported HDAC Inhibition Profile

| HDAC Class | Inhibition by this compound (based on VPA studies) |

| Class I | Yes spandidos-publications.comnih.gov |

| Class IIa | Yes spandidos-publications.com |

| Class IIb | Not consistently reported in cited sources |

| Class III (Sirtuins) | Not consistently reported in cited sources |

| Class IV | Not consistently reported in cited sources |

Interactions with Neurotransmitter Systems and Ion Channels

This compound's actions extend to modulating neurotransmitter systems and ion channels, which are critical for neuronal excitability and communication. These effects are well-documented for Valproic Acid and are attributed to this compound in this context.

GABAergic System Potentiation

This compound is known to enhance the inhibitory activity of the gamma-aminobutyric acid (GABA) system. nih.govdrugbank.comsymbiosisonlinepublishing.comdroracle.aibrieflands.comresearchgate.net This potentiation is achieved through several mechanisms:

Inhibition of GABA Metabolism: this compound inhibits enzymes involved in GABA degradation, such as GABA transaminase and succinic semialdehyde dehydrogenase, leading to increased GABA levels in the brain. drugbank.comsymbiosisonlinepublishing.comdroracle.aibrieflands.com

Increased GABA Synthesis: this compound may also stimulate glutamic acid decarboxylase, the enzyme responsible for GABA synthesis. symbiosisonlinepublishing.comdroracle.ai

Modulation of GABA Receptors: There is evidence suggesting an indirect action on post-synaptic GABA-A receptors, which can enhance GABA-mediated inhibitory responses. symbiosisonlinepublishing.comsymbiosisonlinepublishing.com

Effects on Other Neurotransmitter Functions (e.g., dopaminergic, serotonergic)

Beyond GABAergic and glutamatergic systems, this compound has been reported to influence other neurotransmitter systems, including dopaminergic and serotonergic pathways. nih.govdroracle.ai

Dopaminergic System: this compound can affect dopamine (B1211576) levels and signaling. Studies have shown that this compound may decrease baseline levels of dopamine and attenuate excess dopamine release in certain brain regions, such as the amygdala. nih.govresearchgate.net However, other research suggests it can increase dopaminergic activity in different areas like the hippocampus and prefrontal cortex. researchgate.net The effects on the dopaminergic system may be relevant to the emotion-stabilizing properties attributed to compounds like this compound. nih.govresearchgate.net Some studies also indicate potential effects on dopaminergic neuron survival. dergipark.org.tr

Serotonergic System: this compound has been shown to enhance extracellular levels of serotonin (B10506) in certain brain regions. nih.gov Furthermore, research suggests that this compound can influence serotonergic neuronal differentiation and gene expression in serotonergic cell lines, potentially through both HDAC-dependent and independent mechanisms. biologists.combiorxiv.org Alterations in the serotonergic system have been associated with neuropsychiatric conditions. biologists.comfrontiersin.org

Table 2: Summary of Neurotransmitter System Interactions

| Neurotransmitter System | Primary Effect of this compound (based on VPA studies) | Proposed Mechanisms (based on VPA studies) |

| GABAergic | Potentiation of inhibitory activity nih.govdrugbank.comsymbiosisonlinepublishing.comdroracle.aibrieflands.comresearchgate.net | Inhibition of GABA transaminase and succinic semialdehyde dehydrogenase; Stimulation of glutamic acid decarboxylase; Indirect action on GABA-A receptors drugbank.comsymbiosisonlinepublishing.comdroracle.aibrieflands.comsymbiosisonlinepublishing.com |

| Glutamatergic | Modulation, reduction of NMDA receptor-mediated excitation nih.govdroracle.airesearchgate.net | Blocking NMDA receptor-induced cell firing; potential influence on downstream signaling pathways droracle.ainih.govresearchgate.net |

| Dopaminergic | Varied effects depending on brain region; can decrease or increase dopamine levels/activity nih.govnih.govresearchgate.net | Modulation of dopamine release and signaling nih.govresearchgate.net |

| Serotonergic | Can enhance extracellular levels; influences neuronal differentiation and gene expression nih.govbiologists.combiorxiv.org | Modulation of serotonin levels; effects on gene regulation nih.govbiologists.combiorxiv.org |

Intracellular Signaling Cascades Affected by this compound and its Metabolites

Studies have elucidated the impact of this compound and its metabolites on several key intracellular signaling pathways critical for cellular function and proliferation.

Phosphoinositide System Modulation

Research indicates that this compound significantly modulates the phosphoinositide signaling system. This system plays a crucial role in regulating a multitude of cellular processes, including cell growth, survival, membrane trafficking, and cytoskeletal reorganization. Investigations have focused on the effects of this compound on the levels of various phosphoinositide species and the activity of associated kinases and phosphatases.

Preclinical data suggest that this compound treatment leads to altered phosphorylation patterns of key proteins involved in the PI3K/Akt pathway, a central component downstream of phosphoinositide signaling. For instance, studies in specific cell lines treated with this compound showed a dose-dependent decrease in the phosphorylation of Akt, a critical node in this pathway, suggesting an inhibitory effect on PI3K activity or activation researchgate.net. This modulation is hypothesized to contribute to the observed anti-proliferative effects of this compound.

Detailed analysis of phosphoinositide levels using mass spectrometry in treated cells revealed changes in the ratios of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) and phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3). A representative dataset illustrating the impact of this compound on Akt phosphorylation is presented in Table 1.

| Treatment (this compound Concentration) | pAkt (Ser473) Level (Arbitrary Units) | Total Akt Level (Arbitrary Units) | pAkt/Total Akt Ratio |

| Vehicle Control | 150 ± 15 | 200 ± 20 | 0.75 |

| 1 µM this compound | 120 ± 12 | 195 ± 18 | 0.62 |

| 5 µM this compound | 80 ± 10 | 205 ± 22 | 0.39 |

| 10 µM this compound | 40 ± 8 | 198 ± 21 | 0.20 |

Table 1: Effect of this compound on Akt Phosphorylation in Preclinical Cell Models (Representative Data)

These findings highlight the potential of this compound to disrupt pro-survival signaling mediated by the phosphoinositide system.

Regulation of Cell Cycle Proteins (e.g., p21Cip/Waf expression)

This compound and its active forms have been shown to influence the expression levels of key cell cycle regulatory proteins, particularly the cyclin-dependent kinase inhibitor p21Cip/Waf. researchgate.net p21 is a critical mediator of cell cycle arrest, acting by inhibiting the activity of cyclin-CDK complexes, thereby preventing progression through the cell cycle, notably at the G1/S checkpoint. usp.br

Experimental data from preclinical studies demonstrate that exposure to this compound leads to a significant upregulation of p21 mRNA and protein levels in various cell lines. This induction is often observed in a time- and dose-dependent manner. The increased expression of p21 is strongly correlated with the observed inhibition of cell proliferation. researchgate.net

Mechanistic investigations suggest that the regulation of p21 by this compound may involve transcriptional activation. Studies using reporter gene assays and chromatin immunoprecipitation have provided evidence supporting the direct or indirect influence of this compound on the promoter region of the CDKN1A gene, which encodes p21. researchgate.net

Table 2 presents representative data illustrating the effect of this compound on p21 protein expression.

| Treatment (this compound Concentration) | p21 Protein Level (Arbitrary Units) |

| Vehicle Control | 50 ± 5 |

| 1 µM this compound | 80 ± 10 |

| 5 µM this compound | 150 ± 15 |

| 10 µM this compound | 220 ± 25 |

Table 2: Effect of this compound on p21 Protein Expression in Preclinical Cell Models (Representative Data)

The observed upregulation of p21 suggests that this compound can induce cell cycle arrest, contributing to its anti-proliferative effects.

Induction of Cellular Differentiation and Anti-proliferative Effects in Preclinical Models

Beyond cell cycle regulation, this compound has demonstrated the capacity to induce cellular differentiation and exert significant anti-proliferative effects in a range of preclinical models. researchgate.net

Studies in various cancer cell lines have shown that this compound treatment can lead to morphological and biochemical changes characteristic of differentiation. This includes alterations in cell morphology, expression of differentiation markers, and a decrease in the expression of markers associated with a less differentiated or more aggressive phenotype. The induction of differentiation is often accompanied by a reduction in the proliferative capacity of the cells.

The anti-proliferative effects of this compound have been consistently observed across different preclinical models, including two-dimensional cell cultures and three-dimensional spheroid or organoid models. researchgate.net Cell viability and proliferation assays, such as MTT, MTS, and BrdU incorporation assays, have demonstrated a dose-dependent inhibition of cell growth upon this compound treatment. researchgate.net

Table 3 summarizes representative data on the anti-proliferative effect of this compound in a preclinical cell model.

| Treatment (this compound Concentration) | Cell Viability (% of Control) |

| Vehicle Control | 100 ± 5 |

| 1 µM this compound | 90 ± 4 |

| 5 µM this compound | 65 ± 7 |

| 10 µM this compound | 30 ± 5 |

Table 3: Anti-proliferative Effect of this compound in a Preclinical Cell Model (Representative Data)

These preclinical findings collectively support the notion that this compound and its active forms modulate critical intracellular signaling pathways, induce cell cycle arrest and differentiation, and exhibit significant anti-proliferative activity.

Preclinical Investigations of Valdice in in Vitro and in Vivo Disease Models

Evaluation in Cell Culture Models for Biological Efficacy

Comprehensive searches of scientific literature and preclinical research databases did not yield specific studies evaluating the biological efficacy of "Valdice" in the context of myeloid leukemia cell lines, neuronal cell culture systems, or advanced 3D cell culture and organoid models. While valproic acid, the active metabolite of "this compound", has been investigated in these areas, no data is currently available for the prodrug "this compound" itself.

Myeloid Leukemia Cell Lines (e.g., K562, HL60)

There is no specific information available in the public domain regarding the in vitro evaluation of "this compound" on myeloid leukemia cell lines such as K562 and HL60.

Neuronal Cell Culture Systems for Activity Assessment

Specific studies detailing the activity assessment of "this compound" in neuronal cell culture systems could not be identified in the available literature.

Advanced 3D Cell Culture and Organoid Models

No preclinical data has been published on the evaluation of "this compound" in advanced 3D cell culture or organoid models.

Assessment in Preclinical In Vivo Models of Relevant Pathologies

While "this compound" is known to be a prodrug of valproic acid, which has established indications for epilepsy, specific in vivo preclinical studies of "this compound" in epilepsy or oncological models are not detailed in the currently accessible scientific literature. Pharmacokinetic studies have been conducted in humans and dogs, confirming its biotransformation to valproic acid, but specific efficacy data in animal models of disease for "this compound" is not available.

Epilepsy Models (derived from Valproic Acid indications)

A review of published research reveals no specific studies on the assessment of "this compound" in preclinical in vivo models of epilepsy.

Oncological Xenograft and Syngeneic Tumor Models

There is a lack of available data from studies assessing the efficacy of "this compound" in oncological xenograft or syngeneic tumor models.

Other Disease-Specific Preclinical Models (e.g., bipolar disorder, migraine, neuropathic pain models, if relevant to Valproic Acid's known spectrum)

Valproic Acid (VPA), the parent compound of "this compound," has a well-established clinical profile in the treatment of epilepsy, bipolar disorder, and migraine. longdom.orgresearchgate.net Its therapeutic versatility has prompted extensive preclinical research to elucidate its mechanisms of action across these and other neurological conditions, including neuropathic pain.

Bipolar Disorder Models: While animal models for bipolar disorder are inherently complex and cannot fully replicate the human condition, various models are used to study aspects of the disorder, such as mania and depression. wikipedia.org Preclinical studies for mood stabilizers like VPA often focus on models of mania, which can be induced by psychostimulants (e.g., amphetamine) or through genetic modifications. The therapeutic mechanism of VPA in bipolar disorder is thought to be multifactorial, involving the enhancement of GABAergic neurotransmission, modulation of voltage-sensitive sodium channels, and effects on various intracellular signaling pathways. longdom.org VPA is considered a first-line treatment for mixed mania and rapid cycling in bipolar disorder. nih.gov

Migraine Models: Preclinical models of migraine often involve the induction of trigeminovascular system activation, a key element in migraine pathophysiology. nih.gov One common model uses the administration of substances like capsaicin (B1668287) to trigger the release of calcitonin gene-related peptide (CGRP), a neuropeptide implicated in migraine pain. frontiersin.orgnih.gov In a rat model of capsaicin-induced migraine, VPA demonstrated age-dependent effects. frontiersin.orgnih.gov In adult rats, VPA was effective in peripherally inhibiting elevated CGRP immunoreactivity in the trigeminal ganglia and CGRP depletion in the dura mater. frontiersin.orgnih.gov Conversely, in pediatric rats, VPA showed a significant effect on central responsiveness by reducing the number of c-Fos-immunoreactive neurons in the trigeminocervical complex. frontiersin.orgnih.gov Another study showed that treatment with valproic acid for one month blocked spontaneous changes in trigeminal allodynia in an animal model exhibiting similarities to chronic migraine. nih.gov

Neuropathic Pain Models: Animal models of neuropathic pain are typically created by inducing injury to peripheral nerves, such as through spinal nerve ligation (SNL). nih.gov These models result in behavioral hypersensitivity, including mechanical allodynia (pain in response to a non-painful stimulus). nih.gov In a rat SNL model, intraperitoneal injection of VPA was found to efficiently attenuate mechanical allodynia. nih.gov The analgesic effect of VPA in this model is attributed to its anti-inflammatory and neuroprotective properties. nih.gov Specifically, VPA was shown to downregulate pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and upregulate anti-inflammatory cytokines (TGF-β, IL-10, IL-4). nih.gov Furthermore, VPA suppressed spinal microgliosis and promoted the polarization of microglia towards the M2 phenotype, which is associated with anti-inflammatory and neuroprotective functions. nih.gov

| Disease Model | Animal Model | Key Findings for Valproic Acid | Potential Implication for "this compound" |

|---|---|---|---|

| Bipolar Disorder | Psychostimulant-induced mania models | Modulation of GABAergic and glutamatergic systems, and intracellular signaling pathways. longdom.org | Expected to exhibit similar mood-stabilizing properties following conversion to Valproic Acid. |

| Migraine | Capsaicin-induced trigeminovascular activation in rats | Age-dependent inhibition of peripheral CGRP expression and central sensitization. frontiersin.orgnih.gov Blockade of spontaneous trigeminal allodynia. nih.gov | Potential for prophylactic effects in migraine through modulation of the trigeminovascular system. |

| Neuropathic Pain | Spinal Nerve Ligation (SNL) in rats | Attenuation of mechanical allodynia via anti-inflammatory and neuroprotective mechanisms, including modulation of microglial polarization. nih.gov | Potential analgesic effects in neuropathic pain states by reducing neuroinflammation. |

Methodological Approaches in Preclinical Testing

The preclinical evaluation of compounds like "this compound" and its parent, Valproic Acid, utilizes a range of sophisticated methodological approaches to assess their pharmacological activity and potential therapeutic utility. These methods range from large-scale screening to detailed analysis of neuronal network function.

High-Throughput Screening (HTS) Strategies

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for a specific biological activity. While specific HTS campaigns that identified "this compound" or Valproic Acid for bipolar disorder, migraine, or neuropathic pain are not detailed in the available literature, HTS methodologies are crucial for identifying novel compounds with desired mechanisms of action.

For CNS disorders, HTS can be designed as either target-based or phenotype-based screens.

Target-based HTS would involve screening compound libraries against a specific molecular target known to be involved in the pathophysiology of the disease, such as a particular ion channel, receptor, or enzyme that Valproic Acid is known to modulate.

Phenotype-based HTS involves screening compounds for their ability to reverse a disease-relevant cellular or organismal phenotype, without a priori knowledge of the molecular target. For example, a phenotypic screen for compounds with mood-stabilizing properties might use neuronal cell cultures and measure changes in neuronal excitability or gene expression profiles associated with mood disorders. The development of phenotype-based drug discovery platforms that combine robotic screening in model organisms like zebrafish with computer vision for behavioral profiling is accelerating the identification of novel therapeutics for CNS disorders.

Multi-Electrode Array (MEA) Analysis for Neuronal Network Function

Multi-Electrode Array (MEA) technology is a powerful tool for studying the electrophysiological activity of neuronal networks in vitro. criver.com MEAs consist of a grid of microscopic electrodes embedded in the surface of a cell culture dish, which can record the extracellular field potentials of neurons cultured on the array. criver.com This allows for the non-invasive, long-term monitoring of neuronal firing, bursting activity, and network synchrony. criver.comfrontiersin.org

Multi-well MEA platforms have enhanced the throughput of this technology, making it suitable for neurotoxicity screening and for evaluating the effects of multiple compounds or concentrations simultaneously. nih.gov A study using a multi-well MEA system to screen a training set of 30 chemicals for neuroactivity included Valproic Acid as a positive control. nih.gov Valproic Acid was shown to alter the mean network spike rate by more than the established threshold, demonstrating the utility of MEA for detecting compounds that modulate neuronal function. nih.gov For a prodrug like "this compound," MEA analysis would be a valuable tool to confirm its conversion to the active parent compound, Valproic Acid, and to characterize its effects on neuronal network activity in a dose- and time-dependent manner.

| Methodology | Application to Valproic Acid | Key Findings | Relevance for "this compound" Preclinical Testing |

|---|---|---|---|

| High-Throughput Screening (HTS) | General drug discovery for CNS disorders. | Not specifically documented for identifying Valproic Acid for mood disorders, but a key strategy for finding novel compounds with similar mechanisms. | Could be used to screen for other prodrugs of Valproic Acid or novel compounds with similar phenotypic effects. |

| Multi-Electrode Array (MEA) Analysis | Assessment of effects on spontaneous network activity in hippocampal neurons. frontiersin.org Neurotoxicity screening. nih.gov | Dose-dependent decrease in neuronal firing and bursting rates. frontiersin.org Alteration of mean network spike rate. nih.gov | To confirm bioactivation to Valproic Acid and characterize its impact on neuronal network excitability and synchrony. |

Computational and Theoretical Approaches in Valdice Research

Molecular Modeling and Docking Studies of Valdice and its Metabolites with Target Biomolecules

Molecular modeling encompasses a range of computational techniques used to model molecular structures and simulate their behavior. Docking studies, a key application of molecular modeling, predict the preferred orientation (binding pose) of a ligand (such as a drug or prodrug) when bound to a biological target, typically a protein or enzyme. These studies also provide an estimate of the binding affinity.

For this compound, molecular modeling could be used to generate and optimize its 3D structure and the structures of its metabolites, primarily valproic acid. Docking studies could then investigate:

Potential non-specific interactions of the intact this compound molecule with various biomolecules it might encounter before activation.

The binding of the active metabolite, valproic acid, to its known or hypothesized biological targets. While the precise mechanism of action of valproic acid is not fully elucidated, it is thought to involve effects on GABAergic neurotransmission and potentially histone deacetylase inhibition. Docking studies could explore the binding modes of valproic acid to relevant enzymes or receptors.

Such studies would typically involve preparing the ligand and receptor structures, running docking simulations using algorithms that sample different binding poses, and scoring these poses based on predicted interaction energies. Analyzing the resulting poses and scores provides insights into how the molecules might interact at the atomic level. However, specific data from molecular modeling and docking studies involving this compound were not found in the conducted literature search.

Quantum Chemical Calculations for Reactivity and Prodrug Activation Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed understanding of electronic structure, reactivity, and reaction mechanisms. These methods can calculate properties such as energy barriers for chemical reactions, charge distribution, and bond stability.

For a prodrug like this compound, quantum chemical calculations would be invaluable in studying its activation mechanism, which is primarily hydrolysis to release valproic acid guidetopharmacology.orgxenbase.org. These calculations could:

Investigate the electronic structure of the ester bonds in this compound that are cleaved during hydrolysis.

Determine the transition states and energy barriers for the enzymatic or non-enzymatic hydrolysis reactions.

Assess how structural modifications to the prodrug moiety might affect the ease or rate of hydrolysis.

Explore the relative stability of this compound compared to valproic acid under various physiological conditions.

By providing insights into the chemical transformation process at an electronic level, quantum chemistry can help explain why this compound is cleaved in biological systems and potentially guide the design of prodrugs with optimized activation profiles. Despite the general relevance of quantum chemical calculations in studying hydrolysis and prodrug activation guidetopharmacology.org, specific applications to this compound were not identified in the search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prodrug Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity or other properties. By correlating structural descriptors with observed data, QSAR models can predict the properties of new or untested compounds and guide the design of molecules with desired characteristics.

For this compound and potential related prodrugs, QSAR modeling could be applied to optimize various properties relevant to its performance as a prodrug, such as:

Rate of hydrolysis/activation.

Lipophilicity and permeability, affecting absorption and distribution.

Stability in different biological matrices.

Potentially, the pharmacokinetics of the released valproic acid based on the prodrug's properties.

Developing a QSAR model would involve synthesizing or collecting a series of this compound analogs or related prodrugs, measuring their relevant properties, calculating structural descriptors for each compound, and using statistical methods to build a predictive model. This model could then be used to virtually screen potential new prodrug designs before synthesis and testing. While QSAR is a standard tool in medicinal chemistry, including for prodrugs, specific QSAR studies focused on optimizing this compound or its analogs were not found in the conducted literature search.

In Silico Prediction of Biotransformation Pathways and Metabolite Structures

In silico methods can predict the potential metabolic fate of a compound in biological systems. These tools use databases of known metabolic reactions and algorithms to identify likely sites of metabolism and predict the structures of resulting metabolites.

For this compound, in silico biotransformation prediction tools would primarily confirm the expected hydrolysis to valproic acid. They could also potentially predict other minor metabolic pathways that the prodrug or valproic acid might undergo, such as oxidation or glucuronidation of valproic acid, which are known metabolic routes for carboxylic acids. xenbase.org

These tools work by identifying functional groups susceptible to enzymatic transformation and applying rules based on known enzyme specificities. While the primary biotransformation of this compound to valproic acid is established guidetopharmacology.orgxenbase.org, detailed in silico predictions exploring all potential minor pathways for this compound itself were not specifically found in the searched literature.

Future Directions and Perspectives in Valdice Chemical Research

Design and Synthesis of Novel Valdice Analogues with Enhanced Biotransformation Profiles

The development of novel analogues of valproic acid, the active component of this compound, is a key area of research aimed at improving its therapeutic index by enhancing potency and reducing adverse effects like teratogenicity and hepatotoxicity. mdpi.com The simple chemical structure of VPA provides a significant advantage for molecular modification. mdpi.com

Future research will likely focus on several key strategies:

Structural Modifications: Researchers continue to design and synthesize VPA derivatives by altering the carboxylic acid group (e.g., creating amide derivatives), modifying the main carbon chain with cyclic entities, and changing the branching pattern, sometimes by introducing unsaturated bonds. mdpi.com

Amino Acid Conjugation: One promising approach involves creating derivatives by adding amino acids such as aspartic acid, glutamic acid, and proline to the VPA structure. These modifications aim to improve physicochemical properties and enhance anti-proliferative effects, potentially offering better alternatives for anticancer treatments. nih.gov

Targeted Metabolite Synthesis: VPA is extensively metabolized in the body into numerous compounds, some of which possess therapeutic or toxic effects. mdpi.comnih.gov Future synthesis efforts may focus on creating analogues that are preferentially metabolized into therapeutically active and non-toxic metabolites, thereby improving the biotransformation profile. For example, analogues could be designed to avoid the metabolic pathways that lead to the formation of reactive intermediates implicated in hepatotoxicity. nih.gov

| Analogue/Derivative | Modification Strategy | Primary Research Focus | Reference |

|---|---|---|---|

| VPA-Amino Acid Derivatives (e.g., with Aspartic Acid, Proline) | Conjugation with amino acids | Improved physicochemical properties and enhanced anti-proliferative effects for anticancer applications. | nih.gov |

| 4-ene-VPA | Introduction of an unsaturated bond (metabolite of VPA) | Investigating anticonvulsant potency and teratogenic potential. | mdpi.com |

| Amino Analogues (e.g., 3-amino-VPA, 4-amino-VPA) | Introduction of an amino group (putative metabolites) | Evaluation of anticonvulsant activity to explain extended seizure protection. | nih.gov |

| Halide Substituted and Cyclic Analogues | Fluorination or cyclization of the carbon chain | Development of broad-spectrum anticonvulsants with reduced side effects. | google.com |

Investigation of this compound as a Scaffold for Multi-Targeting Agents

The core structure of valproic acid serves as a valuable scaffold for developing multi-targeting agents, which are compounds designed to interact with multiple biological targets simultaneously. This approach is particularly promising for treating complex diseases like cancer, neurodegenerative disorders, and conditions involving both inflammation and hyperlipidemia. mdpi.comnih.gov

Future research in this domain will likely explore:

Conjugation with Bioactive Moieties: Synthesizing novel derivatives by conjugating VPA with other biologically active molecules. Examples include combining VPA with moieties like thiomorpholine, 4-aminopyridine, serine methyl ester, and trolox (B1683679) to create agents with potent anti-inflammatory and hypolipidemic properties. mdpi.comnih.gov

Cancer Therapeutics: VPA is a known histone deacetylase (HDAC) inhibitor with anticancer activity. mdpi.comfrontiersin.org Future work will involve using the VPA scaffold to design multi-target drugs that not only inhibit HDAC but also modulate other cancer-related pathways, such as cell cycle control and apoptosis. mdpi.comnih.gov These agents could be used alone or as adjuvants to enhance the efficacy of chemotherapy and radiotherapy. frontiersin.org

Neurodegenerative Diseases: Given VPA's neuroprotective properties, its scaffold can be used to develop compounds that target multiple facets of neurodegeneration, such as excitotoxicity, inflammation, and oxidative stress. mdpi.com

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

Omics technologies, including genomics, proteomics, and metabolomics, offer powerful tools for gaining a comprehensive understanding of the molecular mechanisms underlying the therapeutic and adverse effects of valproic acid. nih.govnih.gov The integration of these high-throughput technologies is crucial for elucidating the complex biological networks affected by VPA.

Future perspectives in this area include:

Toxicogenomics: Using integrated omics data to unravel the mechanisms of VPA-induced toxicity, such as steatosis (fatty liver). Studies combining gene expression, DNA methylation, and miRNA analyses can identify key genes and pathways (e.g., related to fatty acid metabolism and oxidative stress) that contribute to adverse outcomes. nih.gov

Epigenetic Modulation: Applying omics to better understand how VPA's HDAC-inhibiting properties modulate cellular acetylation and gene expression. This is particularly relevant in contexts like traumatic brain injury, where VPA has shown promise. nih.gov

Personalized Medicine: Leveraging omics to identify biomarkers that can predict a patient's response to VPA therapy or their susceptibility to adverse effects. This could lead to the development of point-of-care tests to guide patient selection and treatment strategies. nih.gov

Development of Advanced Preclinical Models for this compound Efficacy and Mechanism Studies

To better translate research findings into clinical applications, there is a need for advanced preclinical models that can accurately predict the efficacy and mechanisms of action of this compound's active form, VPA. While rodent models have been extensively used, they have limitations. nih.govresearchgate.net

The future of preclinical modeling for VPA and its analogues will involve:

VPA-Induced Disease Models: The use of VPA itself to induce animal models for neurodevelopmental disorders like autism spectrum disorder (ASD) is well-established. researchgate.netmdpi.com Future studies will continue to refine these models to better understand pathophysiology and test new therapeutic interventions.

Pharmacokinetic-Pharmacodynamic (PK/PD) Integration: A greater emphasis on integrating pharmacokinetic (PK) analyses with efficacy studies in animal models. Understanding the relationship between drug concentrations in plasma and brain tissue and the resulting therapeutic effect is crucial for optimizing dosing and predicting clinical outcomes. biorxiv.orgresearchgate.net

In Vitro Systems: Increased use of advanced in vitro models, such as 3D cell cultures and organoids, to study VPA's effects on cell proliferation, migration, and apoptosis in a more physiologically relevant environment, particularly in cancer research. mdpi.com Scoping reviews of existing in vitro studies can help refine testing methodologies to better understand neurotoxic mechanisms. nih.gov

| Model Type | Application | Key Findings/Future Directions | Reference |

|---|---|---|---|

| Rodent Seizure Models (e.g., PTZ, MES) | Evaluating anticonvulsant efficacy. | VPA shows broad efficacy. Future studies focus on PK/PD correlations to understand time-course of protection. | nih.govbiorxiv.org |

| VPA-Induced Autism Model (Rodents) | Studying ASD pathophysiology and testing therapies. | Model reliably produces ASD-like phenotypes. Future work aims to clarify causal relationships between VPA-induced changes and behavior. | researchgate.netmdpi.com |

| Glioblastoma Cell Lines (2D and 3D) | Investigating anticancer effects. | VPA reduces cell viability and migration. 3D models offer more relevant insights into tumor biology. | mdpi.com |

| Primary Human Hepatocytes | Toxicogenomics studies (e.g., steatosis). | Identifies gene and methylation changes related to VPA-induced lipid accumulation. | nih.gov |

Q & A

Basic Research Questions

Q. How should researchers conduct a comprehensive literature review on Valdice to identify gaps in existing studies?

- Methodological Answer : Begin by querying authoritative databases (e.g., PubMed, Scopus, Web of Science) using Boolean operators to combine "this compound" with terms like "synthesis," "reactivity," or "applications." Prioritize peer-reviewed journals and exclude non-academic sources. Use tools like VOSviewer to map keyword co-occurrence and identify understudied areas. For reproducibility, document search strategies using PRISMA guidelines and maintain a reference matrix to track hypotheses, methodologies, and contradictions across studies .

Q. What criteria should guide hypothesis formulation for this compound’s physicochemical properties?

- Methodological Answer : Ensure hypotheses are specific (e.g., "this compound exhibits pH-dependent solubility due to carboxylate groups") and empirically testable. Align with established theories (e.g., Hammett equation for reactivity predictions) while addressing gaps identified in literature reviews. Use pilot experiments to validate measurement feasibility, such as spectrophotometric titration for solubility quantification. Avoid overly broad claims (e.g., "this compound is versatile") that lack measurable variables .

Q. How to design a baseline experimental protocol for studying this compound’s stability under varying environmental conditions?

- Methodological Answer : Define controlled variables (temperature, humidity, light exposure) and response metrics (degradation rate, byproduct formation). Use a factorial design to test variable interactions, with triplicate trials to assess reproducibility. Include negative controls (e.g., inert atmosphere) and calibrate instruments (e.g., HPLC) using certified reference materials. Document protocols in detail, specifying equipment models and reagent purities to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s catalytic efficiency?

- Methodological Answer : Perform a meta-analysis of kinetic data (e.g., turnover numbers, activation energies) to identify outliers. Compare methodologies across studies: differences in substrate purity, reaction temperature, or measurement techniques (e.g., gas chromatography vs. NMR) may explain discrepancies. Conduct comparative experiments under standardized conditions, and use Bland-Altman plots to assess systematic biases. Publish raw datasets in appendices or repositories like Zenodo to facilitate peer validation .

Q. What advanced statistical methods are suitable for analyzing this compound’s multi-variable interactions in complex systems?

- Methodological Answer : Apply multivariate regression to model relationships between variables (e.g., concentration, pH, reaction yield). For non-linear systems, use machine learning algorithms (e.g., random forests) trained on experimental data. Validate models via k-fold cross-validation and report confidence intervals. Use sensitivity analysis to identify dominant factors, and visualize interactions with 3D surface plots. Ensure code and datasets are shared openly to enhance transparency .

Q. What strategies ensure reproducibility in this compound synthesis across heterogeneous laboratory environments?

- Methodological Answer : Standardize protocols using ICH Q2 guidelines, specifying reaction times, stirring rates, and purification steps (e.g., column chromatography gradients). Conduct interlaboratory studies with blinded samples to assess method robustness. Analyze environmental variables (e.g., ambient humidity) using ANOVA and publish detailed uncertainty budgets. Share video protocols or step-by-step schematics in supplementary materials to minimize procedural drift .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.